molecular formula C11H12N2 B6588597 1-(2-methylquinolin-6-yl)methanamine CAS No. 1369207-07-7

1-(2-methylquinolin-6-yl)methanamine

Cat. No.: B6588597
CAS No.: 1369207-07-7
M. Wt: 172.2
InChI Key:
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Description

1-(2-methylquinolin-6-yl)methanamine is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activities. This compound belongs to the quinoline family, which is known for its diverse range of applications in medicinal chemistry, materials science, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylquinolin-6-yl)methanamine typically involves the reaction of 2-methylquinoline with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Material: 2-methylquinoline

    Reagents: Formaldehyde, Ammonia

    Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, at a temperature range of 60-80°C, and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2-methylquinolin-6-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amine group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and materials science.

Scientific Research Applications

1-(2-methylquinolin-6-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives.

    Medicine: The compound is being investigated for its potential use in treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-methylquinolin-6-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

1-(2-methylquinolin-6-yl)methanamine can be compared with other quinoline derivatives, such as:

    Quinoline: The parent compound with a simpler structure.

    2-methylquinoline: A closely related compound with a methyl group at the 2-position.

    6-methoxyquinoline: A derivative with a methoxy group at the 6-position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.

Properties

CAS No.

1369207-07-7

Molecular Formula

C11H12N2

Molecular Weight

172.2

Purity

95

Origin of Product

United States

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